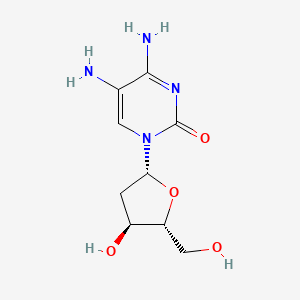

Cytidine, 5-amino-2'-deoxy-

Description

Overview of Deoxycytidine Analogues in Academic Research

Deoxycytidine analogues are a class of synthetic molecules that structurally mimic the natural nucleoside 2'-deoxycytidine (B1670253). Their significance in academic research stems from their ability to be incorporated into DNA, thereby interfering with or altering its function. This property has made them invaluable in the study of DNA replication, repair, and gene expression.

Researchers have explored a wide array of modifications to the deoxycytidine scaffold, leading to the development of compounds with diverse biological activities. These analogues have been instrumental in cancer chemotherapy and as antiviral agents. For instance, Gemcitabine and Cytarabine (B982) are well-known deoxycytidine analogs used in cancer treatment, while Troxacitabine has shown potent antitumor activity in preclinical models. aacrjournals.org The ability of these analogs to be phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), is often a prerequisite for their biological activity. oup.com

The versatility of deoxycytidine analogues extends to their use as probes for studying enzyme mechanisms and as building blocks for creating modified nucleic acids with novel properties. Their role in elucidating fundamental biological processes continues to expand as new derivatives are synthesized and their mechanisms of action are unraveled.

Scope of Amino Modifications at the 5-position of the Base and 5'-position of the Sugar

The introduction of an amino group at specific positions of the deoxycytidine molecule can profoundly influence its chemical and biological properties. Modifications at the 5-position of the pyrimidine (B1678525) base and the 5'-position of the deoxyribose sugar are of particular interest.

5-Position Amino Modifications: The 5-position of the cytosine base is a common site for modification. The introduction of an amino group or an aminoallyl group at this position can create a reactive handle for attaching other molecules, such as fluorescent dyes or biotin (B1667282) tags. lumiprobe.combiosynth.com These labeled nucleotides are crucial for various molecular biology techniques, including DNA sequencing and in situ hybridization. For example, 5-Aminoallyl-2'-deoxycytidine has been investigated as a novel anticancer agent. biosynth.com The modification at the 5-position can also influence the interaction of the nucleotide with enzymes, such as DNA methyltransferases. nih.gov

5'-Position Amino Modifications: Replacing the 5'-hydroxyl group of the deoxyribose sugar with an amino group creates a 5'-amino-2',5'-dideoxynucleoside. nih.govnih.gov This modification has significant implications for the resulting nucleotide's function. The 5'-amino group's increased reactivity compared to the hydroxyl group makes these analogs useful in various biological and pharmaceutical applications. nih.govnih.gov For instance, 5'-amino-oligodeoxyribonucleotides have been synthesized for the attachment of metal cluster compounds, which can be used in structural studies of protein-DNA complexes. oup.com These 5'-amino analogs, once converted to their 5'-N-triphosphate forms, can be incorporated into DNA by DNA polymerases, allowing for site-specific modification of the nucleic acid backbone. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

88187-95-5 |

|---|---|

Molecular Formula |

C9H14N4O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

4,5-diamino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H14N4O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3,10H2,(H2,11,12,16)/t5-,6+,7+/m0/s1 |

InChI Key |

ZTUSAASALKFYML-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)N)CO)O |

Origin of Product |

United States |

Synthesis and Chemical Biology of 2 Deoxycytidine Amino Analogues

Synthetic Procedures for 5-Aza-2'-deoxycytidine

5-Aza-2'-deoxycytidine, a potent inhibitor of DNA methylation, is a cytosine analogue where the carbon at the fifth position of the pyrimidine (B1678525) ring is substituted with a nitrogen atom. aacrjournals.orgcsic.es The synthesis of oligonucleotides containing 5-aza-2'-deoxycytidine has been achieved using modified standard procedures. aacrjournals.org These modifications often involve extended coupling times and the use of specific oxidizing agents. aacrjournals.org

One approach involves the use of a phenoxyacetyl-protected decitabine (B1684300) phosphoramidite (B1245037). aacrjournals.org For instance, the synthesis of a 5'-GpAza-3' dinucleotide was accomplished on a polystyrene-based solid support. aacrjournals.org The coupling reaction utilized tert-butyl phenoxyacetyl 2'-deoxyguanosine (B1662781) phosphoramidite in the presence of benzylthiotetrazole as an activator. aacrjournals.org Subsequent oxidation was carried out with tert-butylhydroperoxide. aacrjournals.org The hydrolytic instability of the triazine ring in 5-aza-2'-deoxycytidine necessitates the use of mild deprotection conditions to maintain the integrity of the 5-azacytosine (B16484) ring. csic.es Enzymatic synthesis has also been explored, utilizing N-deoxyribosyltransferase II to produce 5-aza-2'-deoxycytidine from 5-azacytosine and deoxythymidine. researchgate.net

Synthesis of 5'-Amino-2',5'-dideoxycytidine Analogues

The synthesis of 5'-amino-2',5'-dideoxycytidine and its analogues is a key area of research due to their utility in creating modified oligonucleotides with unique properties. nih.govnih.gov These compounds are typically prepared from their naturally occurring 2'-deoxynucleoside precursors. researchgate.net

Reduction of 5'-Azido-2',5'-dideoxy Intermediates (Staudinger Reaction)

A robust and widely used method for introducing a primary amine at the 5'-position is through the reduction of a 5'-azido intermediate. nih.govnih.gov The Staudinger reaction is a mild and efficient method for this conversion. wikipedia.orgorganic-chemistry.org This two-step process begins with the reaction of the 5'-azido-2',5'-dideoxy intermediate with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane. nih.govwikipedia.org Subsequent hydrolysis of this intermediate yields the desired 5'-amino-2',5'-dideoxycytidine and a phosphine oxide byproduct. nih.govwikipedia.org

The synthesis of the 5'-azido intermediate itself can be achieved from the corresponding nucleoside. For example, 5'-azido-N4-benzoyl-2',5'-dideoxycytidine is treated with a mixture of pyridine (B92270) and concentrated ammonium (B1175870) hydroxide (B78521) to yield 5'-azido-2',5'-dideoxycytidine (B12073851). nih.gov This azido (B1232118) derivative is then subjected to the Staudinger reaction. A solution of the 5'-azido-2',5'-dideoxycytidine and triphenylphosphine in pyridine is stirred, followed by the addition of concentrated ammonium hydroxide to facilitate hydrolysis, affording the crude 5'-amino-2',5'-dideoxycytidine. nih.gov

High-Yield Conversion to 5'-N-Triphosphates

The corresponding 5'-N-triphosphates of 5'-amino-2',5'-dideoxycytidine analogues are crucial for their incorporation into DNA by polymerases. nih.govnih.gov A high-yield, one-step conversion method has been developed for this purpose. nih.govresearchgate.net The 5'-amino-2',5'-dideoxynucleoside is incubated with trisodium (B8492382) trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris) buffer at room temperature. nih.govnih.gov This reaction typically proceeds over several days and the resulting 5'-N-triphosphate can often be used in enzymatic reactions without further purification. nih.gov

Synthesis of C5-Amino-Modified 2'-Deoxycytidine (B1670253) Analogues

Modifications at the C5 position of the pyrimidine ring offer another avenue for creating functionalized 2'-deoxycytidine analogues. These modifications can influence the stability and functional properties of nucleic acids. nih.gov

Chemical Synthesis of 5-Fluoro-2'-deoxycytidine (B1672315) Derivatives for Mechanistic Studies

5-Fluoro-2'-deoxycytidine is a valuable tool for studying the catalytic mechanisms of DNA cytosine methyltransferases. nih.govoup.com Its synthesis can be achieved from 5-fluoro-2'-deoxyuridine (B1346552). acs.org One method involves treating 5-fluoro-2'-deoxyuridine with 2,4,6-trimethylphenol (B147578) in the presence of 1-methylpyrrolidine (B122478) and trifluoroacetic anhydride, followed by aminolysis. acs.org For incorporation into oligonucleotides using automated synthesis, the exocyclic amino group of 5-fluoro-2'-deoxycytidine is typically protected. The N-acetyl group has been found to be a suitable protecting group due to its stability under acidic conditions and ease of removal after synthesis. acs.org

Alternative synthetic approaches for incorporating 5-fluoro-2'-deoxycytidine into oligonucleotides have also been developed. nih.govoup.com One such method proceeds through a fully protected phosphoramidite of 5-fluoro-4-methylmercapto-2'-deoxyuridine. nih.govoup.com During the final ammonia (B1221849) treatment for cleavage from the solid support and base deprotection, the methylmercapto group is displaced by an amino group to yield the desired 5-fluoro-2'-deoxycytidine residue within the oligonucleotide. nih.govoup.com Another approach utilizes a fully protected phosphoramidite of 5-fluoro-2'-deoxycytidine directly in automated oligonucleotide synthesis. nih.govoup.com

Synthesis of 5-Halo-5'-amino Analogues of Deoxyribopyrimidine Nucleosides

A novel synthetic procedure has been developed for the large-scale synthesis of various 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides, including 5-iodo-5'-amino-2',5'-dideoxycytidine. nih.gov This method is advantageous as it starts from readily available 5-halo-2'-deoxycytidine and is a straightforward process. nih.gov

Synthesis of 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidite and Triphosphate

The synthesis of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) phosphoramidite and triphosphate is crucial for producing 5hmdC-containing DNA, which serves as an essential tool for epigenetic research. mdpi.comresearchgate.net Efficient and practical synthesis methods are necessary, as these compounds are key building blocks. mdpi.com

For the synthesis of 5hmdC triphosphate, two practical routes have been established based on easily accessible cyanoethyl-protected 5hmdU and 5hmdC intermediates. mdpi.com One method involves reacting the protected nucleoside with tris(tetra-n-butyl ammonium) hydrogen pyrophosphate and 1H-tetrazole (DCI) in DMF, followed by deprotection steps. mdpi.com

Previously developed phosphoramidite building blocks for 5-hmC incorporation had limitations regarding the post-synthetic removal of protecting groups. nih.gov For instance, using an acetyl (Ac) group to protect the 5-hydroxymethyl function could lead to the formation of an amide byproduct during standard ammonium hydroxide treatment. nih.gov To address this, phosphoramidite building blocks using a t-butyldimethylsilyl (TBDMS) group to protect the 5-hydroxymethyl group have been developed. nih.gov This allows for an efficient "one-step" deprotection procedure to cleanly remove all protecting groups and is also compatible with ultramild DNA synthesis conditions. nih.gov

An efficient P(V)-N activation strategy has also been developed for preparing high-quality 5-hydroxymethyl-2′-deoxycytidine triphosphate. rsc.org This method has been optimized for the gram-scale synthesis of the parent nucleoside starting from 2′-deoxythymidine. rsc.org

Table 1: Key Synthesis Steps and Yields for 5hmdC Derivatives

| Product | Key Reagents/Method | Reported Yield | Source |

| Cyanoethyl-protected 5hmdC Phosphoramidite | PyAOP-based C4 amination & optimized protections | 39% (overall) | mdpi.com |

| Cyanoethyl-protected 5hmdC Phosphoramidite | Phosphitylation with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | 83% | mdpi.com |

| N4-Benzoyl-5-(2-cyanoethyl)hydroxymethyl-5′-(4,4′-dimethoxytrityl)-2′-deoxycytidine | Benzoic anhydride | 87% | mdpi.com |

| 5-Hydroxymethyl-2′-deoxycytidine 5′-triphosphate | P(V)-N activation strategy | High-quality | rsc.org |

Enzymatic Synthesis Approaches for Nucleoside-5'-Triphosphates and Their Analogs

Enzymatic synthesis provides a powerful and specific route to nucleoside-5'-triphosphates (NTPs) and their analogs. mdpi.com These molecules, particularly those with modifications on the nucleobase, are widely used for labeling nucleic acids, developing aptamers, and creating biosensors. oup.comoup.com

A common biocatalytic approach for synthesizing 5'-NTPs starts from nucleosides, using nucleoside and NMP kinases in cascade reactions. mdpi.com For example, 5F-cytidine has been converted to 5F-CTP with a 78% yield over 72 hours using a kinase cascade. mdpi.com Another strategy begins with nucleobases, which are coupled with the activated sugar moiety phosphoribosyl pyrophosphate (PRPP) by phosphoribosyl transferases (PRTs). mdpi.com However, this method is not applicable for cytosine derivatives due to the lack of a suitable PRT. mdpi.com

Researchers have demonstrated the synthesis and enzymatic incorporation of novel N4-acylated 2′-deoxycytidine nucleotides (dCAcylTPs). oup.comoup.comnih.gov These analogs can be efficiently used as substrates by a variety of family A and B DNA polymerases. oup.comoup.comnih.gov The synthesis involves the acylation of 2'-deoxycytidine with an activated carboxylic acid ester, followed by a one-step phosphorylation to yield the triphosphate. oup.comresearchgate.net Interestingly, besides the expected pairing with guanine, a strong base-pairing between N4-acyl-cytosine and adenine (B156593) is observed with several DNA polymerases, including Taq and Klenow fragment (exo-). oup.comnih.gov

The synthesis of 5'-amino-2',5'-dideoxy-5'-N-triphosphate analogs of cytidine (B196190) has also been described. nih.govnih.gov This process involves converting naturally occurring nucleosides into 5'-amino nucleosides via robust chemical reactions, followed by an efficient one-step conversion to the 5'-N-triphosphate using trimetaphosphate in a Tris-buffered aqueous solution. nih.gov These 5'-amino nucleotide analogs can be effectively incorporated into DNA by the Klenow fragment of E. coli DNA polymerase I. nih.gov

Table 2: Examples of Enzymatic Synthesis of dCTP Analogs

| Starting Material | Product | Key Enzymes/Methods | Polymerase Compatibility | Source |

| N4-acyl-2′-deoxycytidines | N4-acyl-2′-deoxycytidine-5'-triphosphates (dCAcylTPs) | One-step phosphorylation (e.g., with POCl3) | Family A & B DNA polymerases (Taq, Klenow, KOD XL, phi29) | oup.comresearchgate.net |

| 5F-cytidine | 5F-CTP | Kinase cascade | Not specified | mdpi.com |

| 5'-amino-5'-deoxycytidine | 5'-amino-5'-deoxycytidine-5'-N-triphosphate | Reaction with trisodium trimetaphosphate | Klenow fragment of E. coli DNA polymerase I | nih.govnih.gov |

| 5-(3-aminoprop-1-ynyl)-dCTP | Polyanionic C5-Modified dCTP | Chemical coupling with activated reporter group | Klentaq, Vent(exo-), Therminator | mdpi.com |

Chemical Stability and Decomposition Mechanisms of 5-Aza-2'-deoxycytidine in Aqueous Solutions

5-Aza-2'-deoxycytidine (Decitabine, DAC) is known to be chemically unstable in aqueous solutions, which can complicate its study and application. nih.govnih.govscispace.com Its decomposition has been a subject of multiple investigations, yet a consensus on its half-life and the precise nature of its degradation products has been elusive. nih.govnih.gov The instability is a significant challenge, as the degradation products may possess their own pharmacological and toxic properties, distinct from the parent compound. nih.govscispace.com

The primary mechanism of decomposition involves the hydrolytic opening of the s-triazine ring, which is labile. researchgate.netresearchgate.net This ring-opening is often followed by deformylation. nih.govnih.govresearchgate.net In addition to ring cleavage, anomerization (a change in the configuration at the anomeric carbon of the sugar ring) and other alterations to the sugar structure can occur. nih.govnih.gov The decomposition process ultimately leads to a plethora of products. nih.govnih.govresearchgate.net In alkaline solutions, 5-aza-2'-deoxycytidine rapidly breaks down into N-(formylamidino)-N'-D-2-deoxyribofuranosyl urea, which subsequently degrades further to 1-D-2'-deoxyribofuranosyl urea. iipseries.org The compound is most stable in neutral solutions at low temperatures. iipseries.org

The reported half-life of DAC at physiological temperature (37°C) and neutral pH varies widely across studies, with values ranging from 3.5 to 21 hours. nih.govscispace.com This variation can be attributed to different analytical methods and experimental conditions. For instance, some studies reporting shorter half-lives of 3.5 to 4 hours were conducted in cell culture media or human plasma, where enzymatic degradation by enzymes like cytidine deaminase likely contributed to the compound's breakdown in addition to chemical decomposition. scispace.com More controlled studies using buffered solutions at pH 7.4 and 37°C have reported half-lives around 9 to 11 hours. scispace.com

Table 3: Reported Half-Life of 5-Aza-2'-deoxycytidine (DAC) at 37°C and Neutral pH

| Reported Half-Life (hours) | Conditions | Analytical Method | Source |

| 3.5 - 4 | Cell culture media or human plasma | Not specified | scispace.com |

| 9.15 ± 0.72 | Potassium phosphate (B84403) buffer (pH 7.4) | GC/MS | scispace.com |

| ~11 | pH 7.0 buffer | HPLC with UV detection | scispace.com |

| 20 - 21 | Neutral buffer (pH 7.4 or unreported) | Not specified | scispace.com |

| 7% decomposition in 1 hour | pH 7, 99°F (37.2°C) | Not specified | chemicalbook.com |

Molecular Mechanisms of Action of Cytidine, 5 Amino 2 Deoxy Analogues

Mechanisms of 5-Aza-2'-deoxycytidine (Decitabine)

Decitabine (B1684300), a nucleoside analogue of deoxycytidine, exerts its effects through a multi-faceted mechanism that primarily targets DNA methylation, a key epigenetic modification. patsnap.com Its action is not limited to simply inhibiting this process but also involves a cascade of events that lead to the remodeling of chromatin and the reactivation of silenced genes. nih.gov

The principal mechanism of Decitabine is the inhibition of DNA methyltransferase (DNMT) enzymes, which are responsible for adding methyl groups to cytosine bases in DNA, a process crucial for gene regulation. patsnap.com This inhibition leads to a state of DNA hypomethylation, effectively reversing the aberrant hypermethylation often observed in cancer cells, which can silence tumor suppressor genes. patsnap.com

Decitabine is a prodrug that, upon cellular uptake, is phosphorylated to its active triphosphate form and incorporated into replicating DNA in place of the natural nucleotide, 2'-deoxycytidine (B1670253). nih.govdrugbank.com Once integrated into the DNA strand, the nitrogen atom at the 5-position of Decitabine's pyrimidine (B1678525) ring becomes a target for DNMTs. patsnap.com The enzyme attempts to methylate this analogue, but the chemical structure of Decitabine prevents the completion of the reaction. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the Decitabine-containing DNA. patsnap.comdrugbank.complos.org This "trapping" of the DNMT on the DNA effectively depletes the cell of active enzyme. patsnap.combiorxiv.org This mechanism is highly specific, as it relies on the enzymatic action of DNMTs themselves. oup.com

The action of Decitabine is intrinsically linked to the cell cycle, specifically the S-phase, as it requires incorporation into newly synthesized DNA during replication. nih.govbiorxiv.org This incorporation is a prerequisite for both DNMT trapping and the subsequent DNA hypomethylation. plos.orgnih.gov The efficiency of Decitabine's incorporation and its subsequent effects can be influenced by the activity of enzymes involved in its metabolism, such as deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation step. nih.govashpublications.org The requirement for DNA replication confers a degree of selectivity towards rapidly dividing cells, such as cancer cells.

The consequences of DNMT inhibition and DNA hypomethylation extend beyond the simple removal of methyl marks. Decitabine initiates a broader reprogramming of the epigenetic landscape, leading to changes in chromatin structure and the regulation of gene expression. imrpress.com While promoter demethylation is a key factor in reactivating silenced genes, it is not always sufficient on its own. nih.govnih.gov

DNA hypomethylation induced by Decitabine can lead to significant alterations in chromatin structure. nih.gov Studies have shown that Decitabine treatment can increase the accessibility of DNA to nucleases, indicating a more open and transcriptionally permissive chromatin state. oup.com This is often associated with the eviction of nucleosomes from promoter regions. nih.govplos.org For instance, research on the IGF2-H19 locus demonstrated that Decitabine-induced demethylation led to increased nuclease accessibility across the entire locus. oup.com This "chromatin resetting" is a critical step for gene reactivation and can involve changes in histone modifications, such as increased H3K9 acetylation and decreased H3K27 tri-methylation, which are marks of active chromatin. nih.gov

Table 1: Effects of Decitabine on Gene Expression and Chromatin Structure

| Feature | Observation | Reference |

|---|---|---|

| Gene Expression | Upregulation of 1,091 genes and downregulation of 551 genes in CD123 CAR-T cells. | frontiersin.org |

| In AML1 cells, 121 transcripts regulated on lost gene regions. | aacrjournals.org | |

| Chromatin Accessibility | Increased nuclease accessibility across the IGF2-H19 locus after treatment. | oup.com |

| Decreased nucleosome occupancy at the MLH1 promoter. | plos.org |

| Histone Modifications | Increased H3K9 acetylation and decreased H3K27 tri-methylation. | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-Aza-2'-deoxycytidine |

| 5-azacytidine (B1684299) |

| 5-amino-2'-deoxycytidine |

| Decitabine |

| Zebularine |

| Cytarabine (B982) |

| Carboplatin |

| Cisplatin |

| Pomalidomide |

| Venetoclax |

| Guadecitabine (B612196) |

| Ivosidenib |

Epigenetic Remodeling and Gene Expression Regulation

Reactivation of Silenced Genes, including Tumor Suppressor Genes

A primary mechanism of action for 5-amino-2'-deoxycytidine is the reactivation of genes that have been silenced by epigenetic mechanisms, particularly DNA hypermethylation. tandfonline.com In many cancers, tumor suppressor genes are inappropriately "turned off" by the addition of methyl groups to their promoter regions, a process that prevents the transcriptional machinery from accessing the gene. tandfonline.com

When cells are treated with 5-amino-2'-deoxycytidine, it is incorporated into newly synthesized DNA strands during replication. tandfonline.com DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns, recognize this analogue as a substrate. However, they form an irreversible covalent bond with the 5-aza-2'-deoxycytidine, effectively trapping and depleting the active enzyme pool within the cell. tandfonline.comnih.gov

This depletion of functional DNMTs leads to a passive, replication-dependent demethylation of the genome. nih.gov As cells continue to divide, the newly synthesized DNA strands lack the methylation marks present on the template strand. This progressive loss of methylation at promoter regions can lead to the re-expression of previously silenced tumor suppressor genes. tandfonline.comnih.gov Studies have shown the reactivation of genes like hMLH1 in colorectal cancer cells and p15 (B1577198) in patients with myelodysplastic syndrome following treatment with 5-aza-2'-deoxycytidine. tandfonline.comnih.gov

Interestingly, the reactivation of these genes does not always restore a fully "normal" chromatin state. Even after demethylation and re-expression, some repressive histone marks, such as H3K9 dimethylation, may persist, suggesting that the chromatin remains in a somewhat heterochromatic environment. nih.gov

Table 1: Examples of Tumor Suppressor Genes Reactivated by 5-aza-2'-deoxycytidine

| Gene | Cancer Type | Reference |

| hMLH1 | Colorectal Cancer | nih.gov |

| MASPIN | Breast Cancer | nih.gov |

| DSC3 | Breast Cancer | nih.gov |

| p15 | Myelodysplastic Syndrome | tandfonline.com |

| p16INK4a | Colon Cancer | kne-publishing.com |

Synergistic Reactivation of Genes when Combined with Histone Hyperacetylation

The reactivation of silenced genes by 5-amino-2'-deoxycytidine can be significantly enhanced when combined with agents that promote histone hyperacetylation, such as histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov Gene silencing is often a result of both DNA hypermethylation and histone deacetylation, which work together to create a condensed, transcriptionally repressive chromatin structure. researchgate.net

HDAC inhibitors, like Trichostatin A (TSA) and valproic acid, work by preventing the removal of acetyl groups from histone proteins. kne-publishing.comresearchgate.net The presence of these acetyl groups neutralizes the positive charge of histones, leading to a more open and accessible chromatin conformation that is permissive for transcription. nih.gov

When 5-aza-2'-deoxycytidine and an HDAC inhibitor are used in combination, they attack the epigenetic silencing machinery from two different angles. The 5-aza-2'-deoxycytidine reduces DNA methylation, while the HDAC inhibitor promotes a more open chromatin structure. This dual action results in a synergistic reactivation of silenced genes, often at levels greater than what can be achieved with either agent alone. researchgate.nettandfonline.com This synergistic effect has been observed in the reactivation of tumor suppressor genes in various cancer cell lines, including breast and colon cancer. tandfonline.complos.org For instance, the combination has been shown to upregulate the expression of genes like gelsolin and restore the expression of RARβ2. kne-publishing.comtandfonline.com

Table 2: Studies Demonstrating Synergistic Gene Reactivation

| Cell Line | Agents Used | Observed Effect | Reference |

| Transgenic Pig Fibroblasts | 5-Aza-dC and TSA | Synergistic activation of a silenced transgene. | researchgate.net |

| T24 and HL60 Cancer Cells | 5-Aza-CdR and Clorgyline | Synergistic reactivation of epigenetically silenced genes. | plos.org |

| Breast Carcinoma Cells | 5-aza-dC and Depsipeptide | Synergistic antineoplastic effects. | tandfonline.com |

| Human Leukemias | 5-Aza-CdR and VPA | Inhibition of cell growth, induction of apoptosis, and reactivation of p57KIP2 and p21CIP1. | kne-publishing.com |

Impact on MicroRNA Expression

The epigenetic regulatory effects of 5-amino-2'-deoxycytidine also extend to the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. mdpi.com Aberrant methylation of CpG islands in the promoter regions of miRNA genes can lead to their silencing in cancer, contributing to tumorigenesis. mdpi.com

Treatment with 5-aza-2'-deoxycytidine can reverse this silencing by inducing demethylation of miRNA gene promoters, leading to their re-expression. mdpi.com For example, studies have shown that treatment with 5-aza-2'-deoxycytidine can lead to the upregulation of tumor-suppressive miRNAs, such as miR-9-1 in breast cancer and miR-34b/c in small-cell lung cancer. mdpi.com The restoration of these miRNAs can, in turn, lead to the downregulation of their oncogenic target genes. mdpi.com

Conversely, some miRNAs are known to regulate the expression of DNMTs themselves. For instance, the miR-29 family can target DNMTs, and their dysregulation in cancer can contribute to aberrant DNA methylation patterns. mdpi.com Therefore, the interplay between 5-aza-2'-deoxycytidine and miRNA expression is complex, with the compound directly influencing miRNA expression through demethylation and indirectly through the broader impact on the epigenetic machinery.

Table 3: Examples of microRNAs Modulated by 5-aza-2'-deoxycytidine

| microRNA | Effect of 5-aza-dC Treatment | Cell/Cancer Type | Reference |

| miR-9-1 | Upregulation | Breast Cancer | mdpi.com |

| let-7a-3 | Upregulation | Lung Cancer | mdpi.com |

| miR-34b/c | Expression restored | Small-cell Lung Cancer | mdpi.com |

| miR-148a | Silencing reversed in IDH1 mutant glioblastomas | Glioblastoma | mdpi.com |

Induction of DNA Damage and DNA Repair Response

Beyond its effects on DNA methylation, 5-amino-2'-deoxycytidine is a potent inducer of DNA damage. nih.gov The covalent trapping of DNMTs on DNA by the incorporated analogue creates DNA-protein crosslinks, which are bulky lesions that can stall DNA replication forks. nih.govnih.gov The collapse of these replication forks can lead to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. nih.govnih.gov

The cell recognizes this damage and activates a complex DNA damage response (DDR) pathway. nih.gov This response involves the activation of key sensor proteins and kinases that coordinate cell cycle arrest and DNA repair. nih.gov

H2AX Phosphorylation

A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, resulting in what is known as gamma-H2AX (γH2AX). nih.govmdpi.com The formation of γH2AX foci at the sites of DNA damage serves as a platform to recruit a multitude of DNA repair and signaling proteins. mdpi.com

Treatment of cells with 5-aza-2'-deoxycytidine leads to a significant increase in the formation of γH2AX foci, indicating the induction of DNA DSBs. nih.govnih.gov This phosphorylation is often dependent on the ATM (ataxia-telangiectasia mutated) kinase, a central player in the DDR. nih.gov The presence of γH2AX foci is a widely used marker for the extent of DNA damage induced by genotoxic agents like 5-aza-2'-deoxycytidine. nih.govnih.gov

Increased Homologous Recombination Rates

The DSBs induced by 5-aza-2'-deoxycytidine are primarily repaired through the homologous recombination (HR) pathway. nih.govnih.gov HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair the break. nih.gov

Studies have shown that treatment with 5-aza-2'-deoxycytidine leads to a significant increase in the rates of homologous recombination. nih.gov For example, in HL60 cells, treatment with the drug increased HR rates by 7- to 10-fold. nih.gov The activation of HR is a critical survival mechanism for cells treated with 5-aza-2'-deoxycytidine, and cells with defects in the HR pathway, such as those with mutations in Fanconi anemia (FA) pathway genes, are hypersensitive to the cytotoxic effects of the drug. nih.gov This highlights the importance of the HR pathway in repairing the specific type of DNA damage induced by this compound. nih.gov

Mechanisms of Other Amino-Modified 2'-Deoxycytidine Analogues

While 5-amino-2'-deoxycytidine is a prominent example, other amino-modified 2'-deoxycytidine analogues also exhibit interesting biological activities, primarily through their interactions with cellular enzymes.

N4-acyl-2'-deoxycytidine analogues, for instance, have been synthesized and studied for their ability to be incorporated into DNA by various DNA polymerases. oup.com These modifications at the N4 position of the cytosine base can alter base-pairing properties. Interestingly, some N4-acyl-cytosines can form a strong base pair with adenine (B156593), in addition to the expected pairing with guanine. oup.com This altered base-pairing potential could have implications for mutagenesis and the expansion of the genetic alphabet.

Another example is N4-amino-2'-deoxycytidine triphosphate, which has been shown to be a substrate for terminal deoxynucleotidyl transferase (TdT). mdpi.com TdT is a specialized DNA polymerase that can add nucleotides to the 3'-end of a DNA strand without a template. The ability of TdT to incorporate such modified nucleotides opens up possibilities for the enzymatic synthesis of functionally modified oligonucleotides. mdpi.com

Furthermore, modifications at the 2'-position of the deoxyribose sugar, such as in 2'-azido-2'-deoxycytidine, can create mechanism-based inhibitors of ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides. nih.gov These analogues can interact with the enzyme and lead to its inactivation, thereby disrupting DNA synthesis. nih.gov

Transcriptional Incorporation of 5'-N-Triphosphates of 5'-Amino-5'-Deoxyribonucleosides and its Effect on Transcription Rates

The substitution of the 5'-oxygen atom with an amino group in deoxyribonucleosides results in 5'-amino-5'-deoxyribonucleoside analogues. The corresponding 5'-N-triphosphates (5'NH NTPs) have been investigated as substrates for various DNA-dependent RNA polymerases. plos.orgnih.gov Studies have demonstrated that while these analogues can be recognized by RNA polymerases, their incorporation into a growing RNA chain significantly hinders the transcription process.

Research involving several bacteriophage RNA polymerases, including T3, T7, Sp6, and the T7 Y639F mutant, has shown that the presence of 5'NH NTPs prevents the synthesis of full-length RNA transcripts. plos.orgnih.gov The incorporation of a 5'NH-nucleotide creates a phosphoramidate (B1195095) bond instead of the natural phosphodiester bond. This modified linkage appears to impede the translocation of the polymerase along the DNA template, thereby dramatically lowering the rate of transcription. plos.org It has been observed that even when transcription conditions are modified, the rate of 5'NH NTP incorporation remains low. plos.orgnih.gov

These findings collectively suggest that 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides act as potential inhibitors of transcription. plos.orgnih.gov Their ability to be incorporated, followed by a stall in elongation, makes them useful tools for studying the mechanisms of transcription and as potential therapeutic agents.

Table 1: Effect of 5'NH NTPs on Different RNA Polymerases

| RNA Polymerase | Observation | Outcome | Reference |

| T3 RNAP | Inhibition of transcription | Inability to synthesize full-length transcript | plos.org |

| T7 RNAP | Inhibition of transcription | Inability to synthesize full-length transcript | plos.org |

| Sp6 RNAP | Inhibition of transcription | Inability to synthesize full-length transcript | plos.org |

| T7 Y639F RNAP | Inhibition of transcription | Inability to synthesize full-length transcript | plos.org |

Applications in DNA Labeling and Detection of Proliferating Cells (e.g., 5-Ethynyl-2'-deoxycytidine)

A significant application of 5-amino-2'-deoxycytidine analogues is in the field of cell proliferation analysis. Specifically, 5-ethynyl-2'-deoxycytidine (B116413) (EdC) has emerged as a valuable tool for labeling newly synthesized DNA. nih.govresearchgate.netcapes.gov.br EdC is a deoxycytidine analogue that, like the more commonly known 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), is incorporated into the DNA of actively dividing cells during the S phase of the cell cycle. nih.govjenabioscience.com

The key feature of EdC is its terminal ethynyl (B1212043) group. This functional group enables a highly specific and efficient covalent reaction known as copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry". nih.govresearchgate.net Researchers can use a fluorescently-labeled azide (B81097) to "click" onto the ethynyl group of the incorporated EdC, thereby tagging the newly synthesized DNA. jenabioscience.com This detection method offers significant advantages over traditional techniques that use 5-bromo-2'-deoxyuridine (B1667946) (BrdU), as it does not require harsh DNA denaturation steps, which can damage cellular morphology. nih.govcapes.gov.brfocusbiomolecules.com

Studies have shown that EdC can detect DNA synthesis in vitro and in vivo with a sensitivity comparable to that of EdU. nih.govresearchgate.net Furthermore, a notable advantage of EdC is its reduced cytotoxicity. When used in combination with thymidine, EdC exhibits significantly lower toxic effects on cell growth compared to EdU, making it a more suitable agent for long-term cell proliferation studies. nih.govcapes.gov.br

Table 2: Comparison of DNA Labeling Agents

| Agent | Mechanism | Detection | Key Advantage | Reference |

| 5-bromo-2'-deoxyuridine (BrdU) | Thymidine analog incorporation | Immunohistochemistry (requires DNA denaturation) | Established method | nih.govcapes.gov.br |

| 5-ethynyl-2'-deoxyuridine (EdU) | Thymidine analog incorporation | Click chemistry with fluorescent azide | High sensitivity, no DNA denaturation | nih.govresearchgate.netfocusbiomolecules.com |

| 5-ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine analog incorporation | Click chemistry with fluorescent azide | High sensitivity, lower cytotoxicity than EdU | nih.govresearchgate.netcapes.gov.br |

Influence of C5-Amino Modifications on DNA Duplex and Triplex Formation and Stability

Modifying the C5 position of pyrimidine nucleosides, such as deoxycytidine and deoxyuridine, with amino-containing side chains has a profound impact on the stability of DNA duplexes and triplexes. nih.govresearchgate.net These modifications can enhance structural stability through a combination of electrostatic interactions and improved base stacking.

In DNA duplexes, oligonucleotides containing C5-propargylamino-2′-deoxycytidine have been shown to form more stable structures compared to their unmodified counterparts. nih.gov The stabilizing effect is often attributed to the appended amino group, which can be protonated at physiological pH. nih.govresearchgate.net This positive charge can favorably interact with the negatively charged phosphate (B84403) backbone of the DNA, reducing electrostatic repulsion and stabilizing the duplex. nih.gov The nature of the linker arm tethering the amino group to the C5 position is crucial; for instance, a rigid propargyl linker generally imparts more stability than a flexible alkyl chain. nih.govnih.gov

The stabilizing effects of C5-amino modifications are particularly significant in the context of DNA triplexes. oup.com Triplex-forming oligonucleotides (TFOs) bind in the major groove of a DNA duplex, but their formation is often hindered by electrostatic repulsion between the negatively charged TFO and the target duplex. oup.comnih.gov Incorporating C5-amino analogues into the TFO can alleviate this repulsion. oup.com The protonated amino groups on the TFO can interact with the phosphodiester backbone of the target duplex, significantly enhancing triplex stability. oup.com Oligonucleotides containing C5-propargylamino modifications display the highest stability, especially at a lower pH where the amino groups are more likely to be protonated. researchgate.netnih.gov

Table 3: Effect of C5-Modifications on Nucleic Acid Stability

| Modification | Structure Type | Stability Effect | Primary Reason | Reference |

| C5-propargylamino-dC | Duplex | Increased | Favorable electrostatic interactions, base stacking | nih.gov |

| C5-propylamino-dU | Duplex | Decreased | Unfavorable steric interactions | nih.gov |

| C5-propargylamino-dU | Triplex | Greatly Increased | Reduced charge repulsion, enhanced base stacking | researchgate.netnih.gov |

| C5-propyl-dU | Triplex | Decreased | Destabilizing linker conformation | nih.gov |

| C5-(3-hydroxyprop-1-ynyl)-dU | Triplex | Increased | Enhanced stability from neutral, polar side chain | researchgate.net |

Investigation of Sequence-Specific DNA Bending

The incorporation of modified nucleosides into DNA can alter its local and global structure, including inducing bends in the helical axis. C5-amino-modified pyrimidine nucleosides have been utilized as tools to investigate the phenomenon of sequence-specific DNA bending. nih.govresearchgate.net

Studies have shown that the introduction of multiple C5-amino modifications into an oligonucleotide can lead to noticeable changes in its electrophoretic mobility, which is indicative of DNA bending. nih.gov However, this effect is not universal to all C5-amino analogues and depends critically on the chemical nature of the linker connecting the amino group to the pyrimidine base. nih.gov

For example, DNA containing multiple C5-propylamino-modified analogues has been observed to exhibit sequence-specific bending. In contrast, oligonucleotides incorporating C5-propargylamino-2′-deoxyuridine, despite its stabilizing effects on duplexes and triplexes, show no significant propensity to induce sequence-specific bending. nih.gov This suggests that the flexibility and conformation of the C5-substituent play a key role in determining whether the modification will distort the DNA helix. These findings highlight the use of such analogues not only for stabilizing nucleic acid structures but also for probing the intricate relationship between chemical modification and DNA topology.

Cellular Metabolism and Transport of 5 Aza 2 Deoxycytidine

Cellular Uptake Mechanisms via Equilibrative Nucleoside Transporters (hENT1, hENT2)

The cellular uptake of 5-Aza-2'-deoxycytidine is primarily facilitated by human equilibrative nucleoside transporters (hENTs), specifically hENT1 and hENT2. d-nb.infofrontiersin.org These transporters are bidirectional, facilitative carriers that move nucleosides down their concentration gradient. d-nb.info Due to its hydrophilic nature, simple diffusion of 5-Aza-2'-deoxycytidine across the lipid bilayer of the cell membrane is slow, making these transporters essential for efficient intracellular accumulation. d-nb.info

Research has shown that hENT1 is a major transporter for 5-Aza-2'-deoxycytidine. d-nb.infogeneticsmr.org Studies in human cancer cell lines have demonstrated that the expression levels of hENT1 can significantly influence the drug's efficacy, with higher hENT1 expression correlating with a better response to treatment. d-nb.info While hENT2 also contributes to the transport of 5-Aza-2'-deoxycytidine, its role is considered to be of a lesser extent compared to hENT1. d-nb.infonih.gov The efficiency of uptake via these transporters allows for rapid equilibration of the compound between the extracellular and intracellular compartments. nih.gov

It is worth noting that while other transporters like the concentrative nucleoside transporters (hCNTs) are involved in the uptake of other nucleoside analogs, their role in 5-Aza-2'-deoxycytidine transport is considered minor. nih.govnih.gov

Intracellular Phosphorylation Pathways for Activation

Upon entering the cell, 5-Aza-2'-deoxycytidine must be phosphorylated to its active triphosphate form to be incorporated into DNA. nih.govdrugbank.com This multi-step process is initiated by deoxycytidine kinase (dCK). fda.govnilu.com

The initial phosphorylation of 5-Aza-2'-deoxycytidine to 5-aza-2'-deoxycytidine-5'-monophosphate (5-aza-dCMP) is catalyzed by deoxycytidine kinase (dCK). fda.govnilu.comresearchgate.net This step is considered the rate-limiting step in the activation of the drug. nilu.comresearchgate.net The activity of dCK is crucial, and reduced dCK activity or mutations in the DCK gene can lead to resistance to 5-Aza-2'-deoxycytidine. mdpi.comnih.govcapes.gov.br Conversely, overexpression of dCK has been explored as a strategy to potentially enhance the drug's efficacy. nilu.com

Following the initial phosphorylation by dCK, the newly formed 5-aza-dCMP undergoes two subsequent phosphorylation steps. First, deoxycytidylate kinase (also known as cytidylate kinase) catalyzes the conversion of 5-aza-dCMP to 5-aza-2'-deoxycytidine-5'-diphosphate (5-aza-dCDP). fda.gov Subsequently, nucleoside diphosphate (B83284) kinase (NDPK) phosphorylates 5-aza-dCDP to the active triphosphate form, 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-aza-dCTP). fda.govashpublications.org This active metabolite can then be incorporated into replicating DNA. drugbank.comashpublications.org

Deoxycytidine Kinase (dCK) as a Rate-Limiting Step

Inactivation by Cytosine Deaminase (CDA)

A major pathway for the inactivation of 5-Aza-2'-deoxycytidine is through deamination by the enzyme cytidine (B196190) deaminase (CDA). nih.govnih.gov CDA is found in various tissues, including the liver, intestinal epithelium, and granulocytes. nih.gov This enzyme converts 5-Aza-2'-deoxycytidine to an inactive metabolite, which is then further degraded. drugbank.com The rapid inactivation by CDA contributes to the short plasma half-life of the drug. nih.gov The ratio of the activating enzyme dCK to the inactivating enzyme CDA can be a determinant of cellular sensitivity to 5-Aza-2'-deoxycytidine. researchgate.net A higher CDA/dCK ratio has been associated with resistance to the drug. researchgate.net

Recent research has also identified another enzyme, CDADC1, that deaminates the active triphosphate form of decitabine (B1684300), contributing to its inactivation. pnas.org

Effects on Cellular Metabolic Processes

Beyond its direct effects on DNA methylation, 5-Aza-2'-deoxycytidine can also influence cellular metabolic processes.

Studies on C2C12 myotubes have shown that treatment with 5-Aza-2'-deoxycytidine can impact cellular energy metabolism. Specifically, treatment has been observed to reduce mitochondrial metabolism, as measured by oxygen consumption rate. researchgate.net Additionally, peak glycolytic metabolism was also found to be diminished in myotubes treated with the compound. researchgate.net These findings suggest that the effects of 5-Aza-2'-deoxycytidine extend to the fundamental energy-producing pathways within cells.

Table 1: Key Enzymes in the Metabolism of 5-Aza-2'-deoxycytidine

| Enzyme | Function | Role in Drug Action |

| Equilibrative Nucleoside Transporter 1 (hENT1) | Facilitates cellular uptake | Essential for transport into the cell d-nb.infogeneticsmr.org |

| Equilibrative Nucleoside Transporter 2 (hENT2) | Facilitates cellular uptake | Contributes to transport, but to a lesser extent than hENT1 d-nb.infonih.gov |

| Deoxycytidine Kinase (dCK) | Phosphorylates to monophosphate form | Rate-limiting activation step nilu.comresearchgate.net |

| Deoxycytidylate Kinase | Phosphorylates monophosphate to diphosphate | Second step in activation pathway fda.gov |

| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates diphosphate to triphosphate | Final activation step fda.govashpublications.org |

| Cytidine Deaminase (CDA) | Deaminates and inactivates the drug | Major inactivation pathway nih.govnih.gov |

| CDADC1 | Deaminates the active triphosphate form | Contributes to inactivation pnas.org |

Branched-Chain Amino Acid (BCAA) Catabolism and Utilization

The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a critical metabolic pathway that begins with their transamination into branched-chain α-keto acids (BCKAs). nih.gov This initial, reversible step is catalyzed by branched-chain aminotransferase (BCAT) enzymes. nih.gov The subsequent and irreversible step occurs in the mitochondria, where the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the decarboxylation of BCKAs into acyl-CoA derivatives. mdpi.com These products can then enter the tricarboxylic acid (TCA) cycle. mdpi.com The activity of the BCKDH complex is tightly regulated, primarily through phosphorylation by BCKDH kinase (BCKDK), which inactivates the complex, and dephosphorylation by the phosphatase PPM1K, which activates it. mdpi.comthno.org

Research on fibroblasts treated with 5-amino-2'-deoxycytidine (decitabine) has shed light on its effects on BCAA metabolism. life-science-alliance.org Time-resolved proteomic analyses of cells induced into senescence by decitabine revealed specific alterations in the levels of enzymes involved in BCAA catabolism. life-science-alliance.org These changes suggest a metabolic rewiring that impacts how cells utilize these essential amino acids. life-science-alliance.org

Metabolic tracing studies using isotopically labeled leucine (¹³C₆-L-leucine) and valine (¹³C₅-L-valine) in decitabine-treated fibroblasts further detailed the functional consequences of these enzymatic changes. The analysis quantified the flux of these BCAAs through their catabolic pathways, revealing how decitabine influences the downstream metabolic fate of their carbon skeletons. life-science-alliance.org

Below is a table summarizing the key enzymes in the BCAA catabolism pathway and their observed changes upon decitabine treatment in research studies.

| Enzyme/Complex | Abbreviation | Function | Effect of Decitabine Treatment |

| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of BCAAs to BCKAs. nih.gov | Proteomic data shows altered levels in decitabine-treated cells. life-science-alliance.org |

| Branched-chain α-keto acid dehydrogenase | BCKDH | Catalyzes the irreversible decarboxylation of BCKAs. mdpi.com | Proteomic data shows altered levels in decitabine-treated cells. life-science-alliance.org |

| BCKDH Kinase | BCKDK | Inactivates the BCKDH complex via phosphorylation. mdpi.com | Its regulation is a key control point in BCAA catabolism. thno.org |

| PPM1K | PPM1K | Activates the BCKDH complex via dephosphorylation. mdpi.com | Its regulation is a key control point in BCAA catabolism. frontiersin.org |

Amino Acid Metabolism and tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs or ARSs) are fundamental enzymes essential for protein synthesis. mdpi.com Their primary role is to "charge" tRNA molecules by covalently attaching the correct amino acid to its corresponding tRNA. wikipedia.org This two-step process, known as aminoacylation, ensures the fidelity of translating the genetic code into protein sequences. mdpi.com Given their critical role, the expression and activity of aaRSs are tightly linked to the cell's metabolic state and demand for protein synthesis. mdpi.com

The influence of 5-amino-2'-deoxycytidine on broader amino acid metabolism and specifically on the expression of aaRSs has been a subject of investigation. Studies comparing the effects of 5-amino-2'-deoxycytidine (decitabine, 5-Aza-CdR) and its related ribonucleoside analog, 5-azacytidine (B1684299) (5-Aza-CR), have revealed distinct impacts on the transcriptome, including genes related to amino acid metabolism. plos.orgnih.gov

In one study using the T24 transitional cell carcinoma cell line, treatment with 5-azacytidine led to a significant upregulation of tRNA synthetases and other genes involved in amino acid metabolism. plos.orgnih.gov In contrast, cells treated with equitoxic doses of 5-amino-2'-deoxycytidine showed a general trend toward the downregulation of tRNA synthetases. plos.org

Further research in the KG-1a acute myeloid leukemia cell line confirmed that the biogroup of genes representing aminoacyl-tRNA ligase (synthetase) activity is significantly regulated by 5-amino-2'-deoxycytidine. plos.org Specifically, treatment with 1 µM of the compound resulted in the downregulation of this gene group at 48 hours. plos.org This contrasts with the effect of azacitidine, which upregulated this biogroup at 24 hours. plos.org These findings highlight that while both drugs affect this pathway, their temporal and directional effects on gene expression differ, which may stem from their distinct metabolic fates; 5-amino-2'-deoxycytidine is incorporated solely into DNA, whereas 5-azacytidine is incorporated into both RNA and DNA. plos.org

The table below summarizes findings on the regulation of aminoacyl-tRNA synthetase genes in response to treatment with 5-amino-2'-deoxycytidine in different cancer cell lines.

| Cell Line | Compound | Observation | Finding |

| T24 (Transitional Cell Carcinoma) | 5-Aza-2'-deoxycytidine | Gene Expression Analysis | General tendency towards downregulation of tRNA synthetases. plos.org |

| KG-1a (Acute Myeloid Leukemia) | 5-Aza-2'-deoxycytidine (1 µM) | Gene Biogroup Analysis | Significant downregulation of the aminoacyl-tRNA ligase activity biogroup at 48 hours. plos.org |

Mechanisms of Cellular Resistance to 5 Aza 2 Deoxycytidine

Insufficient Drug Incorporation into DNA

The primary mechanism of action for 5-aza-2'-deoxycytidine involves its incorporation into DNA, where it traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive DNA demethylation. spandidos-publications.com Consequently, a key mechanism of resistance is the failure to achieve sufficient intracellular concentrations of the drug's active triphosphate form, 5-aza-2'-deoxycytidine-triphosphate (5-Aza-dCTP), thereby preventing its incorporation into DNA. plos.orgnih.gov This can be a result of one or more factors, including reduced drug uptake, impaired phosphorylation, or increased inactivation. plos.org

In vitro studies have demonstrated a strong correlation between the concentration of Decitabine (B1684300) required to inhibit cell growth and the level of DNA hypomethylation induced, suggesting that resistance is directly linked to the extent of drug incorporation. nih.govcapes.gov.br For instance, in cancer cell lines, a 1000-fold difference in the 50% inhibitory concentration (IC50) was observed, which correlated with the doses that induced the most hypomethylation. nih.govcapes.gov.br Furthermore, in resistant cell lines, the absence of DNA damage, as indicated by unchanged levels of phosphorylated histone H2AX (γ-H2AX), points to a lack of Decitabine incorporation into the DNA. mdpi.com This failure of incorporation prevents the trapping of DNMT1, as seen by unchanged or even increased levels of the enzyme in resistant cells treated with Decitabine. mdpi.com

Alterations in Nucleoside Transport

The entry of the hydrophilic drug 5-aza-2'-deoxycytidine into cells is a critical first step for its pharmacological activity and is mediated by human membrane nucleoside transporters (hNTs). frontiersin.org These transporters are divided into two main families: the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs). frontiersin.org Alterations in the expression or function of these transporters can significantly impact the intracellular concentration of Decitabine and contribute to resistance. researchgate.net

Decreased Expression of hENT1 and hENT2 Transporters

Human equilibrative nucleoside transporters, particularly hENT1 and hENT2, play a significant role in the uptake of Decitabine. frontiersin.orgresearchgate.net These transporters facilitate the movement of nucleosides across the cell membrane in a bidirectional manner. oaepublish.com Studies have shown that reduced expression of hENT1 and hENT2 is associated with resistance to Decitabine. nih.govoaepublish.com

In a panel of cancer cell lines, the most resistant lines exhibited a combination of low expression of dCK, hENT1, and hENT2 transporters, alongside high levels of cytidine (B196190) deaminase. nih.govcapes.gov.br While some clinical studies have found that patients responding to Decitabine have significantly higher hENT1 mRNA expression levels, other studies have not observed a significant difference in the expression of hENT1 or hENT2 between responders and non-responders, or at diagnosis versus relapse. frontiersin.org This suggests that while nucleoside transport is crucial, its role in clinical resistance may be complex and potentially influenced by other concurrent resistance mechanisms. frontiersin.org For example, hENT1 and hENT2 only show modest transport efficiency for Decitabine compared to other transporters for different nucleoside analogs. researchgate.net

Impaired Intracellular Phosphorylation

Following transport into the cell, 5-aza-2'-deoxycytidine must be phosphorylated to its active triphosphate form to be incorporated into DNA. nih.gov This multi-step process is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation step to 5-aza-2'-deoxycytidine-monophosphate. nih.govbiorxiv.org

Mutations or Decreased Activity of Deoxycytidine Kinase (dCK)

Deoxycytidine kinase is the rate-limiting enzyme in the activation of Decitabine. biorxiv.org A deficiency in dCK activity, due to mutations or decreased expression, is a primary mechanism of resistance. nih.govnih.gov This impairment prevents the initial and crucial phosphorylation step, leading to an insufficient intracellular pool of the active drug. plos.orgnih.gov

Several studies have highlighted the central role of dCK in Decitabine resistance. In vitro, cancer cell lines resistant to Decitabine often exhibit low dCK activity. spandidos-publications.comnih.gov For example, in HCT116 colorectal cancer cells made resistant to Decitabine through long-term exposure, a decrease in dCK protein levels was observed. spandidos-publications.com Similarly, in acute myeloid leukemia (AML) cell lines, acquired resistance to Decitabine has been linked to a novel A180P point mutation in the DCK gene, which leads to the rapid proteasomal degradation of the dCK protein. mdpi.comnih.gov Cells with this mutation were cross-resistant to other deoxycytidine analogs like cytarabine (B982) and gemcitabine, which also depend on dCK for activation. mdpi.comnih.gov Transfection of wild-type DCK into dCK-deficient cells has been shown to restore sensitivity to Decitabine, confirming the enzyme's critical role. nih.govcapes.gov.br

A specific genetic mechanism contributing to dCK-related resistance is the transition from a heterozygous to a homozygous mutation in the DCK gene. nih.govcapes.gov.brnih.gov In an HL60 cell line, resistance to Decitabine was rapidly induced and was associated with this switch, effectively eliminating any residual dCK activity from the wild-type allele. nih.govcapes.gov.br This loss of heterozygosity leads to a complete dCK-deficient phenotype, conferring a high level of resistance to the drug. nih.govcapes.gov.br

Enhanced Drug Inactivation

Cytidine deaminase (CDA) is an enzyme that plays a significant role in pyrimidine (B1678525) metabolism and is a key factor in the inactivation of 5-aza-2'-deoxycytidine. nih.govbiorxiv.org CDA catalyzes the deamination of Decitabine into an inactive uridine (B1682114) derivative, which cannot be incorporated into DNA to inhibit DNMTs. biorxiv.org

Increased activity or expression of CDA is a well-established mechanism of resistance. nih.gov In humans, Decitabine has a very short plasma half-life of 15-25 minutes, largely due to rapid inactivation by CDA in the liver. nih.gov At the cellular level, high CDA expression can prevent the drug from reaching its target. biorxiv.org In studies of myelodysplastic syndrome (MDS) patients, a higher ratio of CDA to dCK gene expression was found in non-responders compared to responders, suggesting that an imbalance between drug activation (dCK) and inactivation (CDA) pathways can determine the clinical outcome. plos.orgnih.govnih.gov Specifically, the CDA/dCK ratio was found to be approximately three times higher in non-responders. plos.orgnih.govresearchgate.net Furthermore, in resistant HCT116 colorectal cancer cells, an increase in CDA protein expression was observed. spandidos-publications.com The introduction of CDA expression vectors into malignant cells has been shown to confer resistance to Decitabine. biorxiv.org

| Factor | Role in Decitabine Metabolism | Consequence of Alteration in Resistant Cells |

| hENT1/hENT2 | Facilitate drug uptake into the cell | Decreased expression leads to lower intracellular drug concentration. |

| dCK | Catalyzes the first and rate-limiting phosphorylation step for drug activation | Mutations or decreased expression/activity prevent drug activation. |

| CDA | Inactivates the drug through deamination | Increased expression/activity leads to enhanced drug degradation. |

High Cytosine Deaminase Activity

A pivotal mechanism contributing to resistance to 5-Aza-2'-deoxycytidine is the high activity of the enzyme cytidine deaminase (CDA). plos.orgbiocrick.com This enzyme plays a crucial role in the catabolism of cytidine and its analogs, including DAC. nih.govnih.gov By deaminating these compounds, CDA converts them into inactive uridine counterparts, thereby preventing their therapeutic action. nih.govnih.govoncotarget.com

Elevated CDA activity can lead to the rapid inactivation of DAC, significantly reducing its bioavailability and effectiveness. biocrick.com In humans, DAC has a very short half-life, estimated to be between 15 and 25 minutes, largely due to rapid inactivation by CDA in the liver. biocrick.com This rapid breakdown can prevent a sufficient concentration of the active drug from reaching the target cancer cells.

Research has demonstrated a direct link between CDA levels and resistance to DAC. In studies involving cancer cell lines, those with higher levels of CDA have shown greater resistance to the cytotoxic effects of DAC. nih.govcapes.gov.brashpublications.org Conversely, inhibiting CDA has been shown to reverse this resistance. researchgate.net For instance, the use of a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), can prevent the breakdown of DAC, thereby restoring its anticancer activity. nih.govresearchgate.net

A study on myelodysplastic syndromes (MDS) revealed that the ratio of CDA to deoxycytidine kinase (dCK), the enzyme responsible for the initial activating phosphorylation of DAC, was significantly higher in patients who did not respond to treatment compared to those who did. plos.org This suggests that a high CDA/dCK ratio could serve as a predictive marker for primary resistance to DAC. plos.orgspandidos-publications.com Specifically, the CDA/dCK ratio was 1.2 in responders versus 3.4 in non-responders, highlighting a pharmacological basis for resistance in a subset of patients. plos.org

Furthermore, high expression of CDA in certain organs, like the liver, can create a "sanctuary" for cancer cells, protecting them from the effects of DAC. nih.govoncotarget.com This could explain the limited success of cytidine analogs against cancers that are tropic to the liver, despite the cancer cells themselves being sensitive to the drug in laboratory settings. nih.govoncotarget.com Combining DAC with a CDA inhibitor has been shown to overcome this organ-specific resistance in preclinical models. nih.govoncotarget.com

The following table summarizes findings from a study on DAC metabolism gene expression in relation to primary resistance in MDS patients:

| Gene | Expression Trend in Non-Responders | P-value | Implication for Resistance |

| CDA | Trend towards higher expression | 0.10 | Increased inactivation of DAC |

| CDA/dCK Ratio | Significantly higher | 0.027 | Favors DAC inactivation over activation |

Lack of Correlation with Baseline DNMT Expression or Overall Methylation in Some Contexts

Several studies have investigated the relationship between baseline DNMT expression and DAC sensitivity across various cancer cell lines and in clinical settings. In a comprehensive study of multiple cancer cell lines, the half-maximal inhibitory concentration (IC50) of DAC, a measure of its potency, did not correlate with the baseline expression of DNMT1, DNMT3a, or DNMT3b proteins. nih.govcapes.gov.brashpublications.org Similarly, in patients with myelodysplastic syndromes (MDS), baseline DNMT expression did not show a significant association with response to DAC. aacrjournals.org

However, in the context of triple-negative breast cancer, protein levels of DNMTs did correlate with the response to decitabine in patient-derived xenograft organoids, suggesting that in some specific cancer types, DNMT levels may hold predictive value. jci.orgnih.gov

Regarding baseline DNA methylation, the evidence is also mixed. Some research has found no significant link between the extent of global DNA methylation at the start of treatment and the clinical response to DAC. capes.gov.braacrjournals.org For instance, a study using Long Interspersed Nuclear Elements (LINE) as a surrogate for global methylation found no correlation between baseline LINE methylation and the IC50 of DAC in a panel of cancer cell lines. nih.govaacrjournals.org Another large study involving over 300 patients found no significant association between baseline methylation and clinical response to either decitabine or azacitidine. haematologica.org

The following table summarizes key findings on the correlation between baseline molecular markers and response to 5-Aza-2'-deoxycytidine:

| Molecular Marker | Correlation with Response | Study Context |

| Baseline DNMT1, 3a, 3b Expression | No correlation | Panel of cancer cell lines nih.govcapes.gov.brashpublications.org |

| Baseline DNMT Expression | No significant change at relapse | MDS patients aacrjournals.org |

| Baseline DNMT Protein Levels | Correlated with response | Triple-negative breast cancer PDX organoids jci.orgnih.gov |

| Baseline Global DNA Methylation (LINE) | No correlation | Panel of cancer cell lines nih.govaacrjournals.org |

| Baseline Global DNA Methylation | No significant association | Over 300 patients with hematologic malignancies haematologica.org |

| Baseline Specific CpG Methylation | Predictive of response | Diverse cancer cell lines nih.govwiley.com |

| Baseline Differentially Methylated Regions | Distinguished responders from non-responders | CMML patients scispace.com |

Preclinical Research Models and Applications

In Vitro Cellular Models

Cancer Cell Lines for Mechanistic Studies of DNA Demethylation and Gene Reactivation

5-amino-2'-deoxycytidine, also known as Decitabine (B1684300) (DAC), is a potent inhibitor of DNA methylation. nih.govoup.com It gets incorporated into the DNA of dividing cells and forms covalent complexes with DNA methyltransferases (DNMTs), leading to their depletion and subsequent passive demethylation of the genome. nih.govplos.org This process can reactivate epigenetically silenced genes, making it a valuable tool for studying the role of DNA methylation in cancer. nih.govoup.com

Researchers have utilized various cancer cell lines to elucidate the mechanisms of DAC-induced DNA demethylation and gene reactivation. In colorectal cancer cell lines such as SW48, SW480, and HCT116, treatment with DAC resulted in a significant reduction in genome-wide methylation. nih.gov Studies on RKO colon cancer cells showed that DAC treatment leads to the demethylation and re-expression of silenced genes like MLH1, CDKN2A, and MYOD1. plos.org This reactivation is associated with changes in chromatin structure, including the insertion of the histone variant H2A.Z, which helps create a more permissive chromatin state. plos.org

In bladder cancer cell lines like T24, DAC treatment caused demethylation of the p16 promoter and reactivation of its expression. aacrjournals.org Interestingly, DAC can also induce chromatin remodeling independently of its effect on DNA methylation. aacrjournals.org Combination treatments of DAC with other agents, such as the LSD1 inhibitor clorgyline, have been shown to have synergistic effects on reactivating silenced genes in T24 cells by enriching for active histone marks. plos.org

The sensitivity of different cancer cell lines to DAC can vary significantly. A study involving a panel of leukemia, colon, breast, and prostate cancer cell lines found a 1000-fold difference in the half-maximal inhibitory concentration (IC50). nih.gov This sensitivity was correlated with the extent of DAC-induced hypomethylation and the expression levels of genes involved in its metabolism and transport. nih.gov

Table 1: Examples of Cancer Cell Lines Used in Mechanistic Studies of 5-amino-2'-deoxycytidine

| Cell Line | Cancer Type | Key Findings |

| RKO | Colon Cancer | DAC induces demethylation and reactivation of silenced genes (MLH1, CDKN2A, MYOD1) through chromatin remodeling. plos.org |

| SW48, SW480, HCT116 | Colorectal Cancer | Significant genome-wide demethylation observed after DAC treatment. nih.gov |

| T24 | Bladder Cancer | DAC causes demethylation and re-expression of the p16 gene. aacrjournals.org Synergistic gene reactivation with LSD1 inhibitors. plos.org |

| MKN-45, HGC-27 | Gastric Cancer | DAC induces demethylation and up-regulates transcription of the p16INK4A gene. mednexus.org |

| Various | Leukemia, Colon, Breast, Prostate | Wide range of sensitivity to DAC, correlated with hypomethylation and drug metabolism gene expression. nih.gov |

Studies on Epigenetic Regulation in Placental Cells (e.g., Amino Acid Transporter Gene Expression)

The role of DNA methylation in regulating gene expression in the placenta is an active area of research. Studies have used 5-amino-2'-deoxycytidine to investigate the epigenetic control of genes crucial for placental function, such as those encoding amino acid transporters.

In the human choriocarcinoma-derived BeWo cell line, treatment with DAC was used to inhibit DNA methylation and assess the subsequent effects on the expression of amino acid transporter genes. nih.govnih.gov The results demonstrated that the expression of specific amino acid transporters can be inversely associated with DNA methylation. nih.govnih.gov This suggests that DNA methylation plays a role in regulating the expression of these vital nutrient transporters in the placenta. nih.govnih.gov

Further analysis of human placental tissue has shown that amino acid transporters that are highly expressed at term generally have low levels of DNA methylation in their promoter regions. nih.govnih.gov Conversely, transporters with low or no expression tend to have higher levels of promoter methylation. nih.govnih.gov For some transporter genes, including SLC1A2, SLC1A3, SLC1A4, SLC7A5, SLC7A11, and SLC7A10, changes in enhancer DNA methylation across gestation corresponded with changes in their gene expression. nih.govnih.gov

These findings implicate DNA methylation as a regulatory mechanism for amino acid transporter gene expression in the placenta, which is critical for proper fetal growth. nih.govnih.gov However, it is also noted that for many of these genes, DNA methylation levels remain low throughout gestation and may not be the sole regulator of their expression. nih.govnih.gov

Investigation of Myotube Metabolism and Gene Expression

The impact of DNA hypomethylation on skeletal muscle metabolism has been explored using C2C12 myotubes, a mouse muscle cell line. Treatment of C2C12 myotubes with 5-amino-2'-deoxycytidine was found to significantly reduce mitochondrial metabolism. researchgate.netresearchgate.net This effect was observed both in insulin-sensitive and insulin-resistant conditions. researchgate.netresearchgate.net

In addition to reduced mitochondrial capacity, DAC treatment also led to a decrease in peak glycolytic metabolism, although basal glycolysis remained unchanged. researchgate.netresearchgate.net The expression of genes involved in branched-chain amino acid (BCAA) catabolism was also reduced by DAC. researchgate.netresearchgate.net These studies provide evidence for the role of DNA methylation in regulating metabolic processes within muscle cells. researchgate.netresearchgate.net

Studies on Neuroblastoma and Glioblastoma Cells

5-amino-2'-deoxycytidine has been investigated for its effects on neuroblastoma and glioblastoma, two aggressive types of brain tumors. In neuroblastoma cell lines (IMR-32, SK-N-AS, UKF-NB-2, UKF-NB-3, and UKF-NB-4), DAC treatment altered the expression of genes involved in the extrinsic, intrinsic, and JAK/STAT pathways, leading to the induction of apoptosis and inhibition of cell growth. nih.gov

Further research in neuroblastoma cells, including SK-N-AS, SK-N-FI, BE(2)-M17, and SKN-DZ lines, has shown that DAC can induce an innate immune response associated with RIG-I by causing mitochondrial stress. nih.gov This effect is mediated through the hypomethylation of the DDX58/RIG-I promoter. nih.gov In some neuroblastoma cell lines that are resistant to TRAIL-induced apoptosis due to the silencing of caspase-8, treatment with DAC was able to restore caspase-8 expression and sensitivity to TRAIL. nih.gov

In glioblastoma cell lines (SF-767, SF-763, A-172, U-87 MG, and U-251 MG), DAC also demonstrated the ability to induce apoptosis by modulating the expression of genes in the extrinsic, intrinsic, and JAK/STAT pathways. nih.gov In SNB19 glioblastoma cells, where the tissue factor pathway inhibitor-2 (TFPI-2) gene is silenced, DAC treatment induced its expression in a dose-dependent manner. researchgate.net This suggests that promoter methylation is a mechanism for TFPI-2 gene silencing in these cells. researchgate.net

Table 2: Effects of 5-amino-2'-deoxycytidine in Neuroblastoma and Glioblastoma Cell Lines

| Cell Line(s) | Cancer Type | Key Findings |

| IMR-32, SK-N-AS, UKF-NB-2, UKF-NB-3, UKF-NB-4 | Neuroblastoma | Altered gene expression in apoptosis and JAK/STAT pathways, inducing cell death and inhibiting growth. nih.gov |

| SK-N-AS, SK-N-FI, BE(2)-M17, SKN-DZ | Neuroblastoma | Induces a RIG-I-related innate immune response via mitochondrial stress and hypomethylation of the DDX58/RIG-I promoter. nih.gov |

| TRAIL-resistant NB lines | Neuroblastoma | Restores caspase-8 expression and sensitivity to TRAIL-induced apoptosis. nih.gov |

| SF-767, SF-763, A-172, U-87 MG, U-251 MG | Glioblastoma | Modulates apoptosis-related pathways to induce cell death. nih.gov |

| SNB19 | Glioblastoma | Induces expression of the silenced TFPI-2 gene through promoter demethylation. researchgate.net |

Leukemia Cell Line Studies

5-amino-2'-deoxycytidine is an approved treatment for myelodysplastic syndromes (MDS) and has been extensively studied in leukemia cell lines. plos.org In a panel of leukemia cell lines including TF-1, U937, Raji, HEL, ML-1, HL-60, and K562, DAC showed varying levels of efficacy, with some lines being highly sensitive and others resistant. nih.gov

Studies comparing DAC with its ribonucleoside analog, 5-azacytidine (B1684299) (5-Aza-CR), in HL-60 acute myeloid leukemia cells have shown that while there are differences in their immediate effects on RNA expression, the long-term, heritable changes in gene expression are largely overlapping. plos.org Both drugs were found to strongly induce the expression of cancer-testis antigens. plos.org

In other leukemia cell lines like CCRF-CEM and KG1a, a sulfur-containing analog, 5-Aza-4'-thio-2'-deoxycytidine, has also shown inhibitory effects and the ability to deplete DNMT1. medchemexpress.com

In Vivo Animal Models

The preclinical evaluation of 5-amino-2'-deoxycytidine has also been conducted in various animal models to assess its effects in a whole-organism context.

In a primary mouse lung tumor model, where tumors were induced by 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK), treatment with DAC demonstrated a chemopreventive effect. oup.comnih.gov This was evidenced by a 23% reduction in tumor incidence and a 42% reduction in tumor multiplicity. oup.comnih.gov This study supports the potential of methylation inhibitors for the prevention and treatment of lung cancer. oup.comnih.gov

In a study using athymic nude mice with human colon cancer xenografts (HT-29 and HCT-116), the modulation of 5-iododeoxyuridine (IdUrd) metabolism by 5'-amino-5'-deoxythymidine (B1215968) (a related compound, not 5-amino-2'-deoxycytidine) was investigated. nih.gov This highlights the use of mouse models to study drug interactions and metabolism in vivo.

Administration of DAC to pregnant rats has been shown to disrupt trophoblast proliferation, underscoring the importance of DNA methylation in normal placental development. oup.com Furthermore, studies in preimplantation mouse embryos revealed that DAC can inhibit development and down-regulate the expression of key genes involved in cell junctions and the maintenance methyltransferase Dnmt1o. cambridge.org

Mouse Models for Chemoprevention (e.g., Lung Tumor Models)

The chemopreventive activity of Cytidine (B196190), 5-amino-2'-deoxy- has been investigated in established mouse models of carcinogenesis. In a notable model using A/J mice, which are highly susceptible to lung tumor development, the compound's ability to prevent or delay tumor formation was assessed. Following induction of lung tumors with the carcinogen vinyl carbamate, treatment with Cytidine, 5-amino-2'-deoxy- demonstrated a significant chemopreventive effect. The primary outcome observed was a marked reduction in lung tumor multiplicity, indicating that the compound interferes with the early stages of tumorigenesis. This effect is attributed to the epigenetic reprogramming of cells, including the potential re-expression of tumor suppressor genes that are silenced by hypermethylation during the carcinogenic process.

Table 1: Summary of Chemopreventive Effects in a Mouse Lung Tumor Model

| Model System | Carcinogen | Key Endpoint | Observed Effect of Cytidine, 5-amino-2'-deoxy- | Reference |

| A/J Mice | Vinyl Carbamate | Lung Tumor Multiplicity | Significant reduction in the average number of tumors per mouse. | |

| A/J Mice | Vinyl Carbamate | Gene Expression | Re-expression of epigenetically silenced tumor suppressor genes. |

Murine Leukemia Models (e.g., L1210 Leukemia)